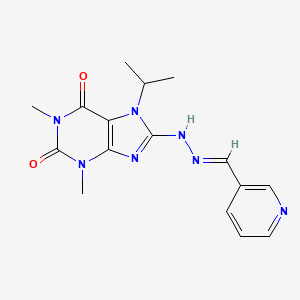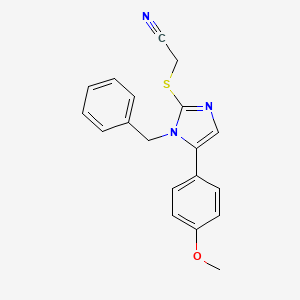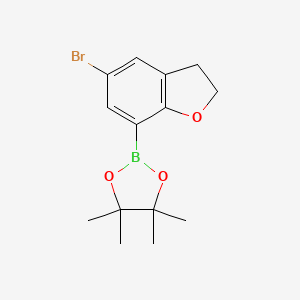
5-Bromobenzofuran-7-boronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromobenzofuran-7-boronic acid, pinacol ester is a type of boronate ester . Boronate esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Synthesis Analysis
Pinacol boronic esters are synthesized using various borylation approaches . Protodeboronation of these esters is not well developed, but there are protocols available on the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular formula of this compound is C12H15BN2O3 . The InChI Key is MQXANAGMQAYTMV-UHFFFAOYSA-N .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they can be used in catalytic protodeboronation utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Scientific Research Applications
Synthesis and Analytical Challenges
Pinacolboronate esters, including variants like 5-Bromobenzofuran-7-boronic acid, pinacol ester, are pivotal in Suzuki coupling reactions, crucial for constructing complex molecules. Their analytical assessment poses challenges due to rapid hydrolysis, necessitating unconventional approaches for stabilization and analysis. Strategies include using non-aqueous, aprotic diluents and basic mobile phases for reversed-phase separation, underscoring the intricate handling required for such reactive compounds (Zhong et al., 2012).
Suzuki Coupling and Cross-Coupling Applications
The versatility of pinacolboronate esters extends to various synthesis applications, from facilitating Suzuki coupling for constructing ω-(4-bromophenyl)alkanoic acids to generating nonracemic allylic boronates with high enantioselectivity. Such applications highlight their importance in synthesizing structurally diverse and complex organic molecules, demonstrating their broad utility in modern synthetic chemistry (Zaidlewicz & Wolan, 2002); (Potter et al., 2014).
Microwave-Assisted Synthesis
This compound's utility is also exemplified in microwave-assisted synthesis processes, enabling rapid and efficient construction of compound libraries. This approach emphasizes the compound's robustness and versatility as a building block in complex reaction conditions, facilitating the synthesis of diverse organic compounds with high efficiency (Dimauro & Kennedy, 2007).
Catalytic Applications
Moreover, pinacolboronate esters are involved in catalytic processes, such as palladium-catalyzed cyanomethylation of aryl halides, showcasing their role in developing novel synthetic methodologies. These processes enable the efficient creation of complex molecules, highlighting the compounds' significance in catalysis and synthetic organic chemistry (Velcicky et al., 2011).
Mechanism of Action
Target of Action
The primary target of 5-Bromobenzofuran-7-boronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that boronic esters, such as pinacol boronic esters, are generally stable and readily prepared . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is a critical step in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of organoboron reagents like pinacol boronic esters can be affected by air and moisture .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO3/c1-13(2)14(3,4)19-15(18-13)11-8-10(16)7-9-5-6-17-12(9)11/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLAOSMXAGBQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2944392.png)
![benzyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2944394.png)
![2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2944395.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2944399.png)
![Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2944403.png)
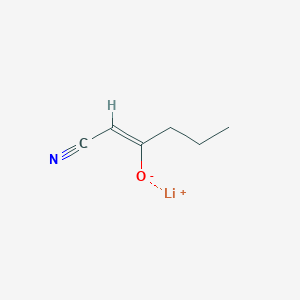

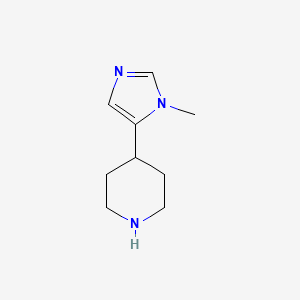
![5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone](/img/structure/B2944407.png)
